molecular formula C19H18F3N3O2S B2619197 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile CAS No. 1025268-75-0

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile

Cat. No.: B2619197
CAS No.: 1025268-75-0
M. Wt: 409.43
InChI Key: DKHZUAVMFYSBLA-VBKFSLOCSA-N
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Description

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile is a complex organic compound that features a combination of sulfonyl, pyridyl, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the sulfonyl group: This can be achieved by reacting 4-(tert-butyl)phenyl with a sulfonyl chloride under basic conditions.

    Introduction of the pyridyl group: The 5-(trifluoromethyl)pyridine can be introduced through a nucleophilic substitution reaction.

    Formation of the nitrile group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Products may include sulfonic acids or sulfoxides.

    Reduction: Amines are the major products from the reduction of the nitrile group.

    Substitution: Depending on the substituents introduced, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors due to its structural features.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The trifluoromethyl and sulfonyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-aminoprop-2-enenitrile
  • 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(2-pyridyl)prop-2-enenitrile

Uniqueness

The presence of both the trifluoromethyl and pyridyl groups in 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, binding properties, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-2-(4-tert-butylphenyl)sulfonyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S/c1-18(2,3)13-4-7-15(8-5-13)28(26,27)16(10-23)12-25-17-9-6-14(11-24-17)19(20,21)22/h4-9,11-12H,1-3H3,(H,24,25)/b16-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHZUAVMFYSBLA-VBKFSLOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=NC=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=NC=C(C=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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